molecular formula C11H12OS B14266195 Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- CAS No. 158750-17-5

Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-

Cat. No.: B14266195
CAS No.: 158750-17-5
M. Wt: 192.28 g/mol
InChI Key: BLQYEDSJECZTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a sulfinyl group and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- typically involves the reaction of benzene derivatives with sulfinyl and propenyl groups under controlled conditions. The specific synthetic route can vary, but it generally includes steps such as:

    Formation of the propenyl group: This can be achieved through the reaction of benzene with propenyl halides in the presence of a catalyst.

    Introduction of the sulfinyl group: This step involves the oxidation of a sulfide precursor to form the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the propenyl group can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-methyl-1-propenyl)-: Similar structure but lacks the sulfinyl group.

    Benzene, (1-methylene-2-propenyl)-: Similar structure but with different positioning of the propenyl group.

    Benzene, 1-methyl-2-(2-propenyl)-: Another similar compound with slight structural variations.

Uniqueness

Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is unique due to the presence of both the sulfinyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

158750-17-5

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

3-methylbuta-1,3-dien-2-ylsulfinylbenzene

InChI

InChI=1S/C11H12OS/c1-9(2)10(3)13(12)11-7-5-4-6-8-11/h4-8H,1,3H2,2H3

InChI Key

BLQYEDSJECZTTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=C)S(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.